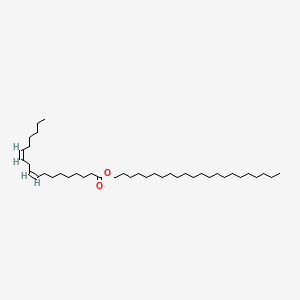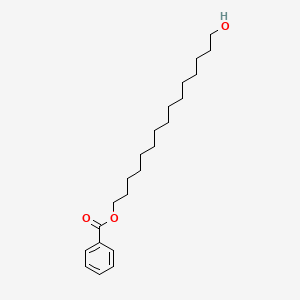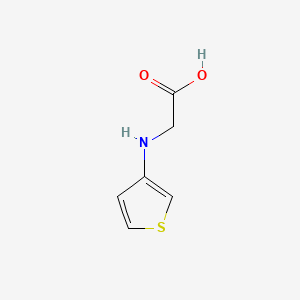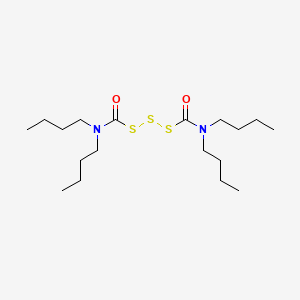![molecular formula C19H18N6O B12644915 3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide](/img/structure/B12644915.png)
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide is a complex organic compound that features a combination of indazole, triazole, and benzamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide typically involves multi-step reactions starting from readily available precursors. The indazole moiety can be synthesized through cyclization reactions involving hydrazines and ketones . The final step often involves coupling the triazole and indazole intermediates with a benzamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and automated purification systems to isolate the final product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Diaryl-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones
- [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans
- BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid)
Uniqueness
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide is unique due to its combination of indazole, triazole, and benzamide moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H18N6O |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H18N6O/c1-12(2)20-19(26)13-6-5-7-14(10-13)25-11-17(22-24-25)18-15-8-3-4-9-16(15)21-23-18/h3-12H,1-2H3,(H,20,26)(H,21,23) |
InChI-Schlüssel |
LUACVKIPMMRJTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)N2C=C(N=N2)C3=NNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)

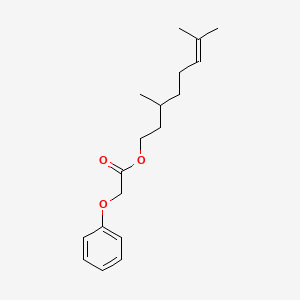
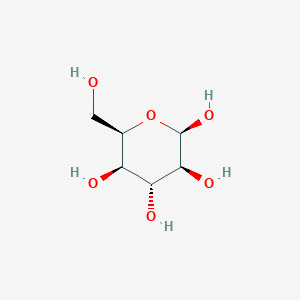

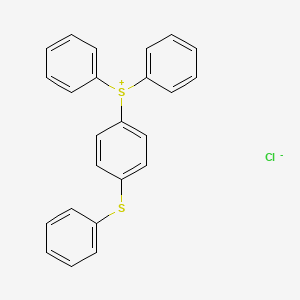

![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)

